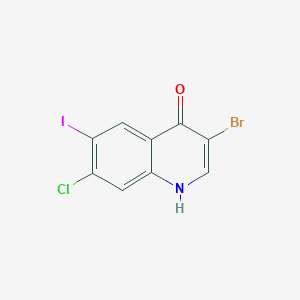

3-Bromo-7-chloro-6-iodoquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClINO/c10-5-3-13-8-2-6(11)7(12)1-4(8)9(5)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHMZLJOAWADLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697360 | |

| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021913-04-1 | |

| Record name | 3-Bromo-7-chloro-6-iodo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Chloro 6 Iodoquinolin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR Techniques) for Positional Assignment of Halogens and Hydroxyl Group

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-7-chloro-6-iodoquinolin-4-OL, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the unambiguous assignment of all atoms and, consequently, the precise location of the bromo, chloro, iodo, and hydroxyl substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The quinolin-4-ol tautomer exists in equilibrium with its quinolin-4(1H)-one form, which can influence the chemical shifts and coupling patterns observed. In a typical deuterated solvent like DMSO-d₆, the hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and temperature-dependent. The remaining aromatic protons (H-2, H-5, and H-8) would appear in the downfield region (typically 7.0-9.0 ppm). The proton at the C-2 position is expected to be a singlet due to the adjacent bromine at C-3. The protons at C-5 and C-8 would appear as singlets as well, because they lack adjacent protons for spin-spin coupling. The deshielding effects of the adjacent halogens and the quinoline nitrogen would cause these protons to resonate at lower fields.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts would be heavily influenced by the attached substituents. The carbon bearing the hydroxyl group (C-4) would be significantly deshielded, appearing around 170-180 ppm if the keto tautomer is dominant. Carbons directly bonded to halogens (C-3, C-6, C-7) would also exhibit characteristic shifts; the "heavy atom effect" of iodine and bromine can cause a shielding (upfield shift) of the C-6 and C-3 signals, respectively, which is a key diagnostic feature. rsc.org

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): While limited for this molecule due to the lack of vicinal protons, a COSY spectrum would confirm the absence of ¹H-¹H spin coupling for the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the signals of H-2, H-5, and H-8 in the ¹H spectrum to their corresponding carbon signals (C-2, C-5, C-8) in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton would show correlations to C-3, C-4, and the bridgehead carbon C-8a. The H-5 proton would show correlations to C-4, C-6, C-7, and the bridgehead C-8a, helping to confirm the positions of the iodo and chloro groups. Similarly, correlations from H-8 would confirm the position of the chlorine at C-7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | ~8.2 (s, 1H) | ~145 | C-3, C-4, C-8a |

| 3 | - | ~115 | - |

| 4 | - | ~175 | - |

| 4a | - | ~125 | H-2, H-5, H-8 |

| 5 | ~8.0 (s, 1H) | ~135 | C-4, C-6, C-7, C-8a |

| 6 | - | ~95 | H-5, H-8 |

| 7 | - | ~130 | H-5, H-8 |

| 8 | ~8.5 (s, 1H) | ~128 | C-4a, C-6, C-7 |

| 8a | - | ~148 | H-2, H-5 |

| 4-OH | ~12.0 (br s, 1H) | - | C-3, C-4, C-4a |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

MS Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. chemguide.co.uk Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. This combination would result in a complex molecular ion cluster with peaks at M, M+2, M+4, and M+6, with a characteristic intensity ratio that confirms the presence of one bromine and one chlorine atom. youtube.com The fragmentation pattern would likely involve the sequential loss of halogen atoms and small molecules like CO and HCN from the quinoline ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. For C₉H₄BrClINO, the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₄⁷⁹Br³⁵ClINO | [M]⁺ | 382.8216 |

| C₉H₄⁸¹Br³⁵ClINO | [M+2]⁺ | 384.8195 |

| C₉H₄⁷⁹Br³⁷ClINO | [M+2]⁺ | 384.8186 |

| C₉H₄⁸¹Br³⁷ClINO | [M+4]⁺ | 386.8166 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by vibrations characteristic of the quinolin-4(1H)-one tautomer. Key expected absorption bands include:

A broad O-H stretching band around 3400-3200 cm⁻¹ for the hydroxyl group.

A strong C=O (carbonyl) stretching band around 1650-1630 cm⁻¹ from the quinolinone form.

N-H stretching vibrations around 3100-3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic ring system in the 1600-1450 cm⁻¹ region.

C-H stretching of the aromatic protons above 3000 cm⁻¹.

C-X (C-Cl, C-Br, C-I) stretching vibrations would appear in the fingerprint region below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. nih.gov The extended conjugation of the quinoline ring system is expected to result in strong absorption bands in the UV region. Typically, quinoline derivatives show multiple bands corresponding to π → π* transitions. researchgate.net The presence of the hydroxyl group and the multiple halogen substituents would act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinolin-4-ol. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for its definitive determination in the solid state. This technique provides the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This method would unequivocally confirm the substitution pattern of the halogens and the hydroxyl group on the quinoline core, leaving no ambiguity. bohrium.com Furthermore, it would reveal details of the crystal packing, including any hydrogen bonding involving the hydroxyl and carbonyl groups or halogen bonding interactions. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

Distinguishing this compound from its potential positional isomers is a critical analytical challenge. For instance, an isomer like 3-Bromo-5-chloro-6-iodoquinolin-4-ol would have the same mass and a very similar fragmentation pattern.

Advanced NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , could be employed for isomer differentiation. A NOESY experiment detects spatial proximity between protons. For the target compound, a NOE could be observed between the H-5 proton and the H-2 proton, helping to confirm their relative positions on the ring system.

For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the method of choice. A validated HPLC method can separate the target compound from any starting materials, byproducts, or isomers. The PDA detector would simultaneously record the UV-Vis spectrum of the eluting peak, providing another layer of identification and confirming its homogeneity.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 7 Chloro 6 Iodoquinolin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyhalogenated Quinoline (B57606) Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated aromatic and heteroaromatic systems. wikipedia.org In the quinoline framework, the reactivity towards nucleophiles is significantly influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom. This effect is most pronounced at the C2 and C4 positions, where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen. imperial.ac.uk While the C4 position is highly activated, in 3-Bromo-7-chloro-6-iodoquinolin-4-OL, this position is occupied by a hydroxyl group. Therefore, SNAr reactions would primarily target the carbon atoms bearing the halogen substituents.

The mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub Initially, the nucleophile attacks the carbon atom bearing a leaving group (the halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The rate of this reaction is contingent on the ability of the ring to stabilize the negative charge of the intermediate; thus, the presence of electron-withdrawing groups ortho or para to the leaving group enhances reactivity. pressbooks.pub

In the context of this compound, the regioselectivity of SNAr is a critical consideration. The quinoline ring system itself directs nucleophilic attack preferentially to the C2 and C4 positions. imperial.ac.uk However, with the C4 position blocked by the hydroxyl group, any potential SNAr reaction would have to occur at one of the halogenated positions (C3, C6, or C7).

The electronic environment of each halogenated carbon influences its susceptibility to nucleophilic attack. The C3 position is on the pyridine ring, while C6 and C7 are on the carbocyclic (benzene) ring. The proximity of the C3-Br bond to the electron-withdrawing nitrogen atom may render it more susceptible to attack compared to the halogens on the benzene ring, though steric hindrance from the adjacent C4-OH group could play a role. The relative positioning of the halogens with respect to the activating/deactivating groups determines the stability of the potential Meisenheimer complex, which is the cornerstone of regioselectivity in SNAr reactions.

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position | Halogen | Ring | Electronic Factors Influencing Reactivity | Predicted SNAr Reactivity |

|---|---|---|---|---|

| C3 | Bromine | Pyridine | Proximity to electron-withdrawing nitrogen atom (activating). Potential steric hindrance from C4-OH. | Moderate |

| C6 | Iodine | Benzene | Influenced by the overall electron distribution of the fused ring system. | Low |

| C7 | Chlorine | Benzene | Adjacent to the electron-withdrawing pyridine ring. | Low to Moderate |

In SNAr reactions, the nature of the halogen atom itself is a crucial factor in determining its lability as a leaving group. The "element effect" in SNAr typically follows the order of electronegativity: F > Cl > Br > I. researchgate.net This trend is attributed to the rate-determining first step of the reaction (nucleophilic attack). A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack.

However, this order can sometimes be altered depending on the specific substrate and reaction conditions. researchgate.net For the thermal SNAr reactions of aryl halides, the leaving group aptitude often reverses the typical trend seen in aliphatic substitutions, with fluoride being the best leaving group and iodide the worst. This is because the C-X bond cleavage is not the rate-determining step.

For this compound, assuming a standard SNAr mechanism, the expected order of halogen displacement by a strong nucleophile would be:

Chlorine (at C7): Generally a better leaving group in SNAr than bromine or iodine.

Bromine (at C3): Intermediate reactivity.

Iodine (at C6): The poorest leaving group in a typical SNAr context.

It is important to note that achieving selective SNAr on such a polyhalogenated system can be challenging and may require carefully optimized conditions to favor substitution at one position over the others.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com In the quinoline ring system, the pyridine moiety is electron-deficient due to the electronegative nitrogen atom and is thus generally deactivated towards electrophilic attack. Consequently, EAS reactions on quinoline typically occur on the electron-richer benzene ring, with a preference for the C5 and C8 positions. youtube.com

For this compound, the reactivity and regioselectivity of an EAS reaction are governed by a complex balance of directing effects from the existing substituents:

Hydroxyl Group (-OH) at C4: A powerful activating group that directs incoming electrophiles to the ortho (C3, C5) and para (C7) positions.

Halogen Atoms (-Br, -Cl, -I): These are deactivating groups but are also ortho and para directors.

Quinoline Nitrogen: Deactivates the pyridine ring towards electrophilic attack.

Given that all potential sites for substitution are already occupied by halogens or are on the deactivated pyridine ring, further electrophilic substitution on this compound would be exceptionally difficult to achieve. The strong activating effect of the C4-OH group would most strongly direct an incoming electrophile to the C5 position. However, the cumulative deactivating effect of the three halogens would likely render the entire scaffold highly unreactive towards common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

Functional Group Interconversions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position is a versatile handle for derivatization through various functional group interconversions. solubilityofthings.com The quinolin-4-ol tautomer can readily undergo reactions typical of alcohols or phenols.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., NaH, K₂CO₃) via a Williamson ether synthesis mechanism would yield the corresponding 4-alkoxyquinoline derivatives. This conversion can be useful for modifying the molecule's solubility and biological properties.

Esterification: Treatment with acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, would produce 4-acyloxyquinoline esters. These esters can function as prodrugs or serve as intermediates for further transformations.

Conversion to a Pseudohalogen: The hydroxyl group can be converted into a more reactive leaving group, such as a triflate (-OTf) or tosylate (-OTs). This is achieved by reacting the quinolin-4-ol with triflic anhydride or tosyl chloride, respectively. These sulfonate esters are excellent leaving groups in subsequent cross-coupling or nucleophilic substitution reactions, effectively activating the C4 position.

Conversion to Halogen: A common and synthetically important transformation is the conversion of the 4-hydroxyl group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netatlantis-press.com This creates a 3-bromo-4,7-dichloro-6-iodoquinoline, where the C4-chloro substituent is highly activated for subsequent displacement via SNAr or participation in cross-coupling reactions.

Table 2: Common Functional Group Interconversions for the C4-OH Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification | Alkyl Halide (R-X) + Base (e.g., K₂CO₃) | 4-Alkoxy (-OR) |

| Esterification | Acyl Chloride (RCOCl) + Base (e.g., Pyridine) | 4-Acyloxy (-OCOR) |

| Sulfonylation | Triflic Anhydride (Tf₂O) | 4-Triflate (-OTf) |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 4-Chloro (-Cl) |

Cross-Coupling Reactions as Derivatization Tools for Polyhalogenated Quinolin-4-ols

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, are among the most powerful and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.com For polyhalogenated substrates like this compound, these reactions offer a strategic advantage due to the potential for selective, sequential functionalization at the different halogen positions. nih.govscilit.com

The key to this selectivity lies in the differential reactivity of the carbon-halogen bonds towards the oxidative addition step in the catalytic cycle of palladium-based catalysts. acs.org

The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br >> C-Cl. mdpi.com This hierarchy allows for the precise and stepwise derivatization of the this compound scaffold.

Coupling at C6 (Iodine): The C-I bond is the most labile and will react preferentially under standard cross-coupling conditions (e.g., Suzuki coupling with a boronic acid, Pd(PPh₃)₄, and a base). This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the C6 position while leaving the bromine and chlorine atoms untouched. mdpi.com

Coupling at C3 (Bromine): Once the C6 position has been functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as a higher temperature, a different palladium catalyst/ligand system (e.g., those with bulky, electron-rich phosphines), or a different coupling partner. nih.gov

Coupling at C7 (Chlorine): The C-Cl bond is the most robust and least reactive. Its participation in cross-coupling reactions usually necessitates specialized catalytic systems, often employing highly active, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) and strong bases, to facilitate the challenging oxidative addition step. nih.gov

This stepwise approach enables the synthesis of a wide array of polysubstituted quinoline derivatives from a single, versatile starting material, making this compound a valuable intermediate in combinatorial chemistry and drug discovery.

Table 3: Reactivity Hierarchy in Palladium-Catalyzed Cross-Coupling

| Position | C-X Bond | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| C6 | C-I | Highest | Mild conditions, standard Pd catalysts (e.g., Pd(PPh₃)₄). |

| C3 | C-Br | Intermediate | More forcing conditions (higher temperature, specialized ligands). |

| C7 | C-Cl | Lowest | Harsh conditions, highly active catalysts with bulky ligands. |

Introduction of Diverse Chemical Moieties

The chemical landscape of this compound is dominated by the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bond activation is well-established: C-I > C-Br > C-Cl. This predictable hierarchy allows for a highly regioselective and stepwise introduction of new functionalities onto the quinoline core.

The primary and most reactive site for derivatization is the iodine atom at the C-6 position. This position is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C-6 position of the quinoline and a variety of aryl or vinyl boronic acids or esters. By carefully selecting the palladium catalyst (e.g., Pd(PPh₃)₄) and base, a wide array of substituted phenyl, heteroaryl, or alkenyl groups can be introduced selectively at this position while leaving the bromo and chloro substituents intact.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. Employing a palladium catalyst in conjunction with a copper(I) co-catalyst, terminal alkynes can be coupled to the C-6 position. This reaction is highly efficient and provides a pathway to derivatives that can serve as precursors for further transformations, such as cyclization reactions.

Following the functionalization at the C-6 iodo position, the bromo group at the C-3 position becomes the next target for derivatization. By adjusting the reaction conditions, often requiring a more active catalyst system or higher temperatures, a second cross-coupling reaction can be performed. This allows for the sequential introduction of two different chemical moieties at the C-6 and C-3 positions, leading to the synthesis of highly complex and diverse quinoline derivatives. The chloro group at C-7 is significantly less reactive and would typically remain unchanged under the conditions used to modify the iodo and bromo positions.

The 4-hydroxyl group also presents opportunities for derivatization, such as through Knoevenagel condensation reactions with aldehydes in the presence of a base like piperidine, potentially leading to the formation of new carbon-carbon bonds at the C-3 position if it is not already substituted.

The table below illustrates the potential for selective derivatization of this compound through sequential cross-coupling reactions.

| Reaction Step | Target Position | Reaction Type | Exemplary Reagent | Catalyst System (Exemplary) | Potential Product Structure |

|---|---|---|---|---|---|

| Step 1 | C-6 (Iodo) | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-7-chloro-6-phenylquinolin-4-ol |

| Step 1 | C-6 (Iodo) | Sonogashira Coupling | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Bromo-7-chloro-6-(phenylethynyl)quinolin-4-ol |

| Step 2 (Post C-6 coupling) | C-3 (Bromo) | Suzuki Coupling | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 7-Chloro-6-phenyl-3-(thiophen-2-yl)quinolin-4-ol |

| Step 2 (Post C-6 coupling) | C-3 (Bromo) | Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-Chloro-6-(phenylethynyl)-3-((trimethylsilyl)ethynyl)quinolin-4-ol |

Ring Modification and Annulation Reactions of the Quinoline Core

The strategic functionalization of the this compound core, as described above, opens the door to subsequent ring modification and annulation reactions. These reactions construct new rings fused to the quinoline scaffold, thereby generating polycyclic heteroaromatic systems with increased structural complexity and potentially novel properties.

Annulation strategies often rely on the presence of specific functional groups that can participate in intramolecular or intermolecular cyclization reactions. The introduction of an alkyne moiety at the C-6 or C-3 position via Sonogashira coupling is a particularly powerful tactic. For instance, a 6-alkynyl-substituted quinoline derivative can serve as a precursor for the synthesis of a new fused ring between the C-5 and C-6 positions. This can be achieved through various methods, including transition-metal-catalyzed cyclizations or thermal cycloadditions.

Another potential pathway for annulation involves the derivatization of both the C-3 and C-4 positions. For example, the 4-hydroxyl group can be converted to a triflate (OTf), which can participate in palladium-catalyzed couplings. A synthetic sequence could involve the introduction of a suitable functional group at the C-3 position (e.g., a vinyl group via Suzuki coupling) followed by an intramolecular Heck reaction with the C-4 triflate to form a new five- or six-membered ring fused across the C3-C4 bond.

Furthermore, multi-component reactions can be envisioned where functionalized quinoline derivatives act as dienophiles or dienes in cycloaddition reactions, such as the Diels-Alder reaction, to build new carbocyclic or heterocyclic rings. The Friedländer annulation, a classical method for quinoline synthesis, can also be adapted to build new rings onto existing quinoline structures, for example by using a functionalized quinoline that contains a 2-aminoaryl ketone moiety to react with another carbonyl compound.

The table below outlines hypothetical pathways for ring annulation starting from derivatives of this compound.

| Starting Derivative | Annulation Strategy | Exemplary Reagents/Conditions | Fused Ring System Formed | Potential Product Class |

|---|---|---|---|---|

| 3-Bromo-7-chloro-6-(phenylethynyl)quinolin-4-ol | Intramolecular Cyclization | Gold or Platinum Catalyst | Furan or Pyrrole ring fused at C5-C6 | Furo[3,2-f]quinolines or Pyrrolo[3,2-f]quinolines |

| 3-Vinyl-7-chloro-6-iodoquinolin-4-yl trifluoromethanesulfonate | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Cyclopentene ring fused at C3-C4 | Cyclopenta[c]quinolines |

| 3-Amino-7-chloro-6-iodoquinolin-4-ol | Condensation/Cyclization (Skraup-type) | Glycerol, H₂SO₄, Oxidant | Pyridine ring fused at C2-C3 | Benzo[g]quinolines (aza-analogues) |

Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Chloro 6 Iodoquinolin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For 3-Bromo-7-chloro-6-iodoquinolin-4-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. ijcce.ac.ir These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic properties derived from DFT calculations are equally important. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. Such parameters are fundamental to understanding the molecule's stability, polarity, and spectroscopic characteristics.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-Br | 1.90 Å |

| Bond Length | C7-Cl | 1.75 Å |

| Bond Length | C6-I | 2.10 Å |

| Bond Length | C4-O | 1.36 Å |

| Bond Angle | C2-C3-Br | 119.5° |

| Bond Angle | C6-C7-Cl | 120.2° |

| Dihedral Angle | C5-C6-C7-C8 | 179.8° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

Quantum chemical descriptors derived from DFT calculations serve as powerful indicators of a molecule's reactivity. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability and reactivity.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions for sites of potential chemical reactions. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com By simulating the molecule's trajectory, researchers can identify stable conformations and understand the energetic barriers between them. Analysis of the simulation can reveal important intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding its behavior in a biological context. nih.gov

Ligand-Protein Docking Studies for Hypothetical Molecular Target Interactions

To explore the potential biological activity of this compound, ligand-protein docking studies are employed. This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. By scoring the different binding poses, it is possible to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking this quinolinol derivative into the active site of a kinase, a common target for quinoline-based inhibitors, could reveal its potential as an enzyme inhibitor. The stability of such a docked complex could be further assessed using MD simulations. nih.gov

Table 3: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Met793, Leu718, Val726 |

| Hydrogen Bonds | 1 (with Met793) |

| Hydrophobic Interactions | Leu718, Val726, Ala743 |

Note: This data is illustrative and represents a potential outcome of a docking study.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can also be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the activation energies for different potential reaction mechanisms, it is possible to determine the most favorable route and predict the selectivity of the reaction. This is particularly useful for understanding its metabolism or for designing synthetic routes. DFT calculations can be employed to model the transition states of proposed reaction steps, providing a detailed picture of the reaction's energetic landscape.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Bromo 7 Chloro 6 Iodoquinolin 4 Ol Derivatives

Influence of Halogen Substituents on Molecular Interactions and Bioactivity Potential

The introduction of halogen atoms into a lead compound is a common strategy in medicinal chemistry to optimize its drug-like properties. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets through various interactions, including hydrogen bonding, dipole-dipole interactions, and the increasingly recognized halogen bonding.

Role of Bromine, Chlorine, and Iodine at Positions 3, 7, and 6, respectively

The specific combination and positioning of bromine, chlorine, and iodine on the quinolin-4-ol core are critical to its potential bioactivity. Each halogen contributes distinct electronic and steric properties that collectively define the molecule's interaction profile.

Bromine at Position 3: The bromine atom at the C3 position is expected to significantly influence the electronic environment of the heterocyclic ring. Its electron-withdrawing nature can affect the acidity of the 4-hydroxyl group and modulate the electron density of the quinoline (B57606) system. Studies on related quinazoline (B50416) derivatives have shown that substitutions on the core ring system are crucial for activity. For instance, SAR studies on 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR) revealed that a bromine substitution at the C3 position of an attached phenyl ring resulted in superior potency compared to other substituents. mdpi.com This highlights the potential for bromine to form key interactions, possibly halogen bonds, within a target's active site.

Chlorine at Position 7: Chlorine at the C7 position of the quinoline ring is a common feature in many biologically active molecules. In the context of quinoline-based leukotriene D4 receptor antagonists, 7-halogen substitution was found to be optimal for binding affinity. Chlorine's moderate size and electronegativity can enhance lipophilicity, thereby improving membrane permeability and oral absorption. nih.gov Its presence can also direct the binding orientation of the molecule within a receptor pocket or an enzyme's active site.

Iodine at Position 6: Iodine, the largest and most polarizable of the three halogens present, is a strong halogen bond donor. Its position at C6 can facilitate potent and highly directional interactions with electron-rich atoms like oxygen or nitrogen in biological macromolecules. The significant size of the iodine atom also introduces considerable steric bulk, which can either be beneficial for occupying a specific hydrophobic pocket or detrimental if it causes steric clashes. The progression from fluorine to iodine in some series of halogen-substituted flavonoids has been shown to correlate with increased antibacterial activity, suggesting that atomic size can be a dominant factor over polarity in determining potency.

Table 1: Physicochemical Properties of Halogen Substituents

| Halogen | Position | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Hydrophobicity Parameter (π) |

|---|---|---|---|---|

| Bromine | 3 | 1.14 | 2.96 | 0.86 |

| Chlorine | 7 | 0.99 | 3.16 | 0.71 |

| Iodine | 6 | 1.33 | 2.66 | 1.12 |

Stereochemical Considerations and Planarity in Molecular Recognition

The quinoline ring system is inherently aromatic and planar. This planarity is a critical feature for many types of molecular interactions, particularly with nucleic acids and certain enzyme active sites.

The flat, electron-deficient aromatic surface of the quinoline core is ideal for establishing strong π-π stacking interactions with the flat surfaces of biological targets. diva-portal.org This is particularly relevant for interactions with DNA, where planar molecules can intercalate between base pairs or stack on the terminal G-quartets of G-quadruplex structures. diva-portal.orgnih.gov The planarity of the core scaffold ensures optimal orbital overlap for these stabilizing arene-arene interactions. diva-portal.org In studies of halogenated quinoline derivatives designed as monoamine oxidase (MAO) inhibitors, the planarity between the quinoline ring and an attached phenyl ring was found to be a key structural feature. nih.govacs.org This co-planarity facilitates the molecule's entry and proper orientation within the enzyme's binding pocket.

While the core of 3-Bromo-7-chloro-6-iodoquinolin-4-OL is planar, the bulky halogen substituents can influence how the molecule docks with its target. The steric hindrance imposed by the bromine at C3 and iodine at C6 could enforce a specific rotational conformation or orientation relative to a binding partner, enhancing selectivity. The planarity allows the molecule to act as a scaffold, presenting the halogen atoms in a well-defined three-dimensional arrangement for precise interactions with a biological target.

Mechanistic Probes of Molecular Targets and Pathways

The unique structural features of this compound, particularly its planar, halogen-rich framework, suggest several potential molecular targets and mechanisms of action. Research on related quinoline derivatives provides insights into these possibilities.

Investigation of Enzyme Inhibition Mechanisms

Quinoline and its derivatives are known to inhibit a wide variety of enzymes, often by competing with endogenous substrates for binding to the active site. researchgate.netnih.gov Halogenated quinolines, for example, have been investigated as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter degradation. acs.org Molecular dynamics simulations of these interactions suggest that the quinoline scaffold fits into the enzyme's binding cavity, with the halogen substituents forming specific interactions that stabilize the complex. nih.govacs.org

Another class of enzymes frequently targeted by quinoline-based compounds are those that act on DNA, such as DNA methyltransferases and polymerases. nih.gov The mechanism of inhibition often involves the compound intercalating into the DNA substrate, which in turn alters the DNA conformation and prevents the enzyme from binding or carrying out its catalytic function. nih.gov Given the structure of this compound, it is plausible that it could inhibit such enzymes through a similar DNA-intercalation-based mechanism.

Studies of Nucleic Acid Interactions (e.g., DNA, G-quadruplex DNA)

The planar aromatic system of the quinoline core is a well-established pharmacophore for binding to nucleic acids. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of double-stranded DNA (dsDNA), or through binding to alternative DNA secondary structures like G-quadruplexes (G4s).

G-quadruplexes are four-stranded structures that form in guanine-rich regions of DNA, such as in the promoter regions of oncogenes and at the ends of telomeres. nih.gov The stabilization of these structures by small molecules can inhibit gene expression or block the action of the enzyme telomerase, making G4s attractive targets for anticancer drug development. nih.gov Ligands that target G4 DNA typically possess a large, flat, electron-deficient aromatic surface that can stack effectively on the terminal G-quartet, which is a key feature of the quinoline scaffold. diva-portal.org The design of novel G4 ligands has often incorporated quinoline cores, and modifications, including the addition of halogens, can modulate binding affinity and selectivity for G4 structures over dsDNA. nih.govrsc.org The tri-halogenated nature of this compound could enhance its affinity for G4 structures through favorable halogen bonding and hydrophobic interactions within the grooves or on the surface of the quadruplex.

Table 2: Potential Molecular Interactions of Quinoline Derivatives

| Molecular Target | Potential Interaction Mechanism | Role of Halogens |

|---|---|---|

| Enzymes (e.g., Kinases, MAO) | Active site binding, competitive inhibition | Enhance binding affinity through halogen bonds and hydrophobic interactions. |

| Double-stranded DNA (dsDNA) | Intercalation between base pairs | Increase lipophilicity for membrane passage; steric effects influence binding mode. |

| G-quadruplex DNA (G4 DNA) | π-π stacking on terminal G-quartets; groove binding | Enhance affinity and selectivity through halogen bonding and occupying hydrophobic grooves. |

| Receptors (e.g., 5-HT3, LTD4) | Orthosteric or allosteric binding | Contribute to optimal fit and affinity within the receptor's binding pocket. |

Receptor Binding Affinity Studies

Quinoline derivatives have been developed as ligands for various cell surface and nuclear receptors. For instance, SAR studies on quinolinecarboxylic acid derivatives have identified potent antagonists for the 5-HT3 serotonin (B10506) receptor. nih.gov These studies suggest that the receptor can accommodate specific substitutions on the quinoline ring, and that there is an optimal spatial relationship between the quinoline nitrogen and other pharmacophoric features for high-affinity binding. nih.gov

In another example, the development of antagonists for the leukotriene D4 (LTD4) receptor showed that 7-halogen substitution on a styrylquinoline scaffold was optimal for binding. This highlights the specific role that a halogen at a particular position can play in receptor recognition. The extensive halogenation of this compound could potentially confer high affinity and selectivity for a specific, yet-to-be-identified receptor, where each halogen forms a key contact point within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool in drug discovery, enabling the prediction of biological activities of novel compounds based on their physicochemical properties. For quinoline derivatives, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects, including antimicrobial and anticancer activities.

Although a specific QSAR model for this compound is not available, studies on related halogenated quinolines offer valuable insights. For instance, QSAR analyses of 7-chloroquinoline (B30040) derivatives have demonstrated the significance of steric, hydrophobic, and electronic factors in their antimalarial activity. asianpubs.org Such models often employ multiple linear regression (MLR) to correlate molecular descriptors with biological outcomes. asianpubs.org

A hypothetical QSAR model for this compound derivatives would likely incorporate descriptors that account for the unique properties of the three different halogen substituents. These would include:

Topological Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: Parameters such as the dipole moment and the distribution of electron density are crucial, given the electronegativity of the halogen atoms.

Hydrophobic Descriptors: The lipophilicity, often represented by log P, is a key factor in a compound's ability to cross cell membranes.

By developing a robust QSAR model, researchers could predict the bioactivity of a wide range of derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. Such models have been successfully used to predict the antitubercular activity of 7-chloroquinoline derivatives, highlighting their potential in guiding the design of new therapeutic agents. researchgate.net

Rational Design Principles for Modulating Bioactivity through Structural Modifications

The rational design of bioactive molecules is a cornerstone of modern medicinal chemistry. nih.gov For quinoline-based compounds, this approach has led to the development of numerous drugs with a wide range of therapeutic applications. mdpi.com The design of novel derivatives of this compound would be guided by an understanding of how specific structural modifications can influence its biological activity.

The halogenation pattern of the quinoline scaffold is a critical determinant of its bioactivity. mdpi.com The introduction of different halogens at various positions can significantly alter a compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Key principles for the rational design of this compound derivatives include:

Modulation of Halogen Substitution: The type and position of the halogen atoms can have a profound impact on activity. For instance, the introduction of an iodine atom into organic molecules has been shown to increase antimicrobial activity against certain bacteria. nih.gov The synergistic or antagonistic effects of the bromo, chloro, and iodo substituents in the target compound would be a key area of investigation.

Bioisosteric Replacement: Replacing one halogen with another, or with other functional groups of similar size and electronic properties, can be used to fine-tune the compound's activity and pharmacokinetic profile.

Introduction of Additional Functional Groups: The addition of other substituents to the quinoline core could enhance target binding, improve solubility, or reduce toxicity.

Computational modeling and in silico screening techniques are invaluable tools in the rational design process, allowing for the virtual evaluation of large libraries of compounds before committing to their synthesis. nih.gov

In Vitro Mechanistic Investigations (e.g., biochemical assays for target engagement)

Elucidating the mechanism of action of a novel compound is a crucial step in its development as a therapeutic agent. For quinoline derivatives, a variety of in vitro biochemical assays can be employed to identify their molecular targets and to understand how they exert their biological effects.

Given the structural similarities of this compound to other quinoline-based bioactive compounds, several potential mechanisms of action can be postulated. These can be investigated using a range of biochemical assays:

Enzyme Inhibition Assays: Many quinoline derivatives are known to be enzyme inhibitors. nih.gov For example, some quinolones exhibit their antibacterial effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov An in vitro DNA gyrase inhibition assay could be used to determine if this compound or its derivatives share this mechanism. Other enzymes that could be targeted include topoisomerases and various kinases.

DNA Intercalation Assays: The planar aromatic structure of the quinoline ring suggests that it could potentially intercalate into DNA, thereby disrupting DNA replication and transcription. This can be investigated using techniques such as fluorescence spectroscopy and circular dichroism.

Cell Viability and Cytotoxicity Assays: These assays are used to determine the effect of the compound on the growth and survival of various cell lines, including cancer cells and microbial pathogens.

Target Engagement Assays: Once a potential molecular target has been identified, specific assays can be used to confirm that the compound binds to the target in a cellular context. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or by using fluorescently labeled derivatives of the compound.

The table below summarizes some of the potential in vitro assays that could be used to investigate the mechanism of action of this compound derivatives.

| Assay Type | Potential Target/Mechanism | Description |

| Enzyme Inhibition Assay | DNA Gyrase, Topoisomerase, Kinases | Measures the ability of the compound to inhibit the activity of a specific enzyme. |

| DNA Intercalation Assay | DNA | Assesses the binding of the compound to DNA and its ability to disrupt DNA structure. |

| Cell Viability Assay | Overall cellular health | Determines the effect of the compound on the proliferation and viability of cells. |

| Target Engagement Assay | Specific protein target | Confirms the binding of the compound to its target protein within a cellular environment. |

Applications in Advanced Chemical Synthesis and Materials Science

3-Bromo-7-chloro-6-iodoquinolin-4-OL as a Versatile Building Block in Multi-Step Synthesis

The strategic placement of three different halogen atoms on the quinolin-4-ol core makes this compound a powerful and versatile building block for the construction of complex molecular frameworks. The distinct reactivity of the C-Br, C-Cl, and C-I bonds allows for selective, sequential transformations, enabling the introduction of various functional groups in a controlled manner. This is particularly advantageous in multi-step synthetic sequences where precise control over the molecular architecture is paramount.

The carbon-iodine bond is generally the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This hierarchy in reactivity allows for site-selective modifications. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the 6-position (iodine) under milder conditions, leaving the bromine and chlorine atoms intact for subsequent functionalization. Following the initial reaction, a second cross-coupling reaction can then be carried out at the 3-position (bromine) under slightly more forcing conditions. This stepwise approach is instrumental in the synthesis of polysubstituted quinolines with well-defined substitution patterns.

A notable application of similar halogenated quinolines is their use as key intermediates in the synthesis of biologically active compounds. For example, related bromo- and iodo-substituted quinolines serve as precursors for the synthesis of potent enzyme inhibitors. nih.gov The quinoline (B57606) scaffold itself is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents through the halogen handles of this compound opens avenues for the development of new therapeutic agents.

The general synthetic utility is highlighted in the following table, which outlines the potential sequential cross-coupling reactions on a hypothetical polyhalogenated quinoline scaffold.

| Position | Halogen | Potential Cross-Coupling Reaction | Reagents and Conditions (Illustrative) |

| 6 | Iodine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C |

| 3 | Bromine | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt |

| 7 | Chlorine | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C |

Scaffold Diversity Generation through Derivatization of the Polyhalogenated Quinoline Core

The polyhalogenated nature of this compound provides a rich platform for generating molecular diversity. The differential reactivity of the halogens allows for a variety of derivatization strategies, leading to a wide array of novel quinoline-based scaffolds. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery and materials science.

Site-selective cross-coupling reactions are a primary tool for achieving this diversity. acs.org By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively target one halogen over the others. For example, palladium catalysts with specific phosphine (B1218219) ligands can exhibit remarkable selectivity for the oxidative addition to the C-I bond over the C-Br and C-Cl bonds. This allows for the introduction of a specific substituent at the 6-position. Subsequently, a different catalytic system can be employed to functionalize the 3-position.

Beyond cross-coupling reactions, the halogen atoms can participate in other transformations. For instance, the bromine and iodine atoms can be subjected to lithium-halogen exchange, followed by quenching with an electrophile to introduce a wide range of functional groups. The quinolin-4-ol moiety itself can be derivatized, for example, by O-alkylation or conversion to the corresponding 4-chloroquinoline, which can then undergo nucleophilic aromatic substitution.

The ability to perform these transformations in a controlled and sequential manner allows for the systematic exploration of the chemical space around the quinoline core. This leads to the generation of scaffolds with diverse electronic and steric properties, which is crucial for tuning the biological activity or material properties of the final compounds.

Integration into Hybrid Molecules and Conjugates for Enhanced Properties

Molecular hybridization, the strategy of combining two or more pharmacophores or functional moieties into a single molecule, is a powerful approach in drug discovery and materials science to create new entities with enhanced or synergistic properties. This compound is an excellent candidate for this approach due to its multiple points for conjugation.

The halogen atoms serve as convenient handles to link the quinoline core to other molecular fragments. For instance, a biologically active molecule with a boronic acid or terminal alkyne functionality can be coupled to the 6-position of the quinoline via a Suzuki or Sonogashira reaction, respectively. This can lead to hybrid molecules with dual biological activities or improved pharmacokinetic profiles.

In the field of materials science, the quinoline scaffold can be conjugated with chromophores, fluorophores, or electronically active units to create novel functional materials. For example, coupling with electron-donating groups can lead to molecules with intramolecular charge transfer (ICT) characteristics, which are of interest for applications in nonlinear optics and as fluorescent probes. The integration of the rigid quinoline core into larger conjugated systems can also influence the photophysical and electronic properties of the resulting materials.

The versatility of this approach allows for the rational design of hybrid molecules with tailored properties. For example, a quinoline-polyamine conjugate has been reported as a fluorescent chemosensor for the quantitative detection of metal ions in water. researchgate.net This demonstrates the potential of combining the quinoline scaffold with other functional units to create sensitive and selective sensors.

Potential in Functional Materials Research (e.g., Luminescent Materials, Sensors, Organic Electronics)

The quinoline ring system is a well-known fluorophore, and its derivatives are widely explored in the development of functional materials. The introduction of heavy atoms like bromine and iodine into the quinoline core of this compound can significantly influence its photophysical properties. The heavy-atom effect can promote intersystem crossing, potentially leading to phosphorescent materials which are highly sought after for applications in organic light-emitting diodes (OLEDs).

The polyhalogenated nature of this compound also offers opportunities for tuning the electronic properties of derived materials. The electron-withdrawing nature of the halogen atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key consideration in the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the derivatization of the quinoline core at its various halogenated positions allows for the attachment of specific recognition units for the development of chemical sensors. Quinoline-based fluorescent sensors for metal ions are well-documented, where the coordination of the metal ion to the quinoline nitrogen and a chelating group leads to a change in the fluorescence emission. nih.gov The ability to functionalize this compound with appropriate chelating moieties could lead to the development of new and highly selective fluorescent sensors.

The following table summarizes the potential applications of derivatives of this compound in functional materials research.

| Application Area | Rationale | Potential Derivative Structure (Illustrative) |

| Luminescent Materials (OLEDs) | Heavy-atom effect of Br and I can promote phosphorescence. Extended conjugation through derivatization can tune emission color. | A polyaryl-substituted quinoline synthesized via sequential Suzuki couplings. |

| Chemical Sensors | Quinoline core as a fluorophore. Appended chelating groups for selective analyte binding. | A derivative with a crown ether or aza-crown ether linked at the 6-position. |

| Organic Electronics (OFETs, OPVs) | Halogen atoms modulate HOMO/LUMO energy levels. Planar, extended π-systems facilitate charge transport. | A co-polymer incorporating the quinoline unit, synthesized through cross-coupling polymerization. |

Future Directions and Emerging Research Avenues for 3 Bromo 7 Chloro 6 Iodoquinolin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted quinolines like 3-Bromo-7-chloro-6-iodoquinolin-4-OL often involves multi-step processes that may present challenges in terms of yield, cost-effectiveness, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic routes. Key areas of focus could include:

Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on earth-abundant metals such as iron and copper could offer a more sustainable alternative to precious metal catalysts. mdpi.com

Green Chemistry Approaches: The integration of environmentally benign solvents and oxidants, such as water, ionic liquids, O2, or H2O2, would significantly reduce the environmental footprint of the synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for reactions involving hazardous reagents.

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Flow Chemistry | Enhanced process control, improved safety and scalability. | Initial setup costs and optimization of flow parameters. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, the implementation of advanced spectroscopic techniques for real-time reaction monitoring is crucial. These process analytical technologies (PAT) can provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process control and efficiency.

Future research could explore the application of the following techniques:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking changes in their vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can provide detailed structural information about the species present in the reaction mixture, aiding in mechanistic investigations.

Mass Spectrometry: Real-time mass spectrometry can be employed to track the formation of the desired product and any byproducts, providing a highly sensitive monitoring tool.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. mdpi.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for quinoline (B57606) derivatives to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its analogues.

De Novo Design: Generative AI models can design novel quinoline-based compounds with desired properties by exploring a vast chemical space.

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced experimental effort. mdpi.com

The potential applications of AI and ML in the study of this compound are summarized in Table 2.

Table 2: Applications of AI and ML in the Research of this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Compound Design | Generation of novel derivatives with enhanced activity or reduced toxicity. | Accelerated discovery of lead compounds. |

| Property Prediction | Estimation of solubility, lipophilicity, and metabolic stability. | Prioritization of compounds for synthesis and testing. |

| Synthesis Planning | Prediction of optimal reaction pathways and conditions. mdpi.com | Increased synthetic efficiency and reduced development time. |

| Target Identification | Prediction of potential biological targets based on structural features. | Guiding experimental validation of the compound's mechanism of action. |

Exploration of New Mechanistic Pathways and Target Identification

The diverse halogenation pattern of this compound suggests that it may interact with biological targets in unique ways. Future research should focus on elucidating its mechanism of action and identifying its specific cellular targets. Halogenated quinoline derivatives have shown promise as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are involved in the degradation of neurotransmitters. acs.org

Key research directions include:

High-Throughput Screening: Screening the compound against a broad range of biological targets, such as kinases, proteases, and receptors, to identify potential activities.

Affinity-Based Proteomics: Using chemical proteomics approaches to identify the proteins that directly interact with the compound in a cellular context.

Structural Biology: Determining the co-crystal structure of the compound bound to its biological target to understand the molecular basis of its activity.

Molecular Dynamics Simulations: Employing computational simulations to model the interaction of the compound with its target and to understand the dynamics of the binding process. acs.org

Design of this compound Based Probes for Chemical Biology

The quinoline scaffold is a common feature in fluorescent probes due to its favorable photophysical properties. By appropriate functionalization, this compound could be developed into a valuable tool for chemical biology research.

Potential applications include:

Fluorescent Probes: Modification of the quinoline core to create probes for detecting specific ions, molecules, or changes in the cellular microenvironment.

Photoaffinity Labels: Introduction of a photoreactive group to enable covalent labeling of the compound's biological target upon photoirradiation, facilitating target identification.

Bioimaging Agents: Development of fluorescent derivatives for imaging specific cellular organelles or processes.

The successful development of such probes would provide powerful tools for studying complex biological systems and for validating the therapeutic targets of this compound.

Q & A

Basic: What synthetic strategies are recommended for obtaining high-purity 3-Bromo-7-chloro-6-iodoquinolin-4-OL?

Methodological Answer:

Synthesis typically begins with quinolin-4-ol derivatives, where halogenation is achieved via sequential electrophilic substitution or metal-catalyzed cross-coupling. For example, bromination at position 3 may use NBS (N-bromosuccinimide) under radical conditions, while iodination at position 6 could employ Ullmann coupling with CuI catalysis. Chlorination at position 7 might involve SOCl₂ or Cl₂ gas under controlled conditions. Purification is critical due to polyhalogenation side reactions; column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using DCM/hexane) can isolate the product. Purity validation via HPLC (≥95%) or GC-MS is essential, as seen in halogenated quinoline analogs .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

NMR Spectroscopy : 1H NMR identifies proton environments (e.g., hydroxyl at position 4 as a broad singlet). 13C NMR and DEPT-135 clarify carbon types, though heavy atoms (Br, I) may cause signal broadening.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and isotopic patterns (Br/I clusters).

Elemental Analysis : Validates C, H, N, and halogen stoichiometry.

X-ray Diffraction : Resolves positional ambiguities, especially for heavy atoms. SHELXL refinement (e.g., handling anisotropic displacement parameters for iodine) ensures accuracy .

Advanced: How can crystallographic data resolve structural discrepancies in polyhalogenated quinolines?

Methodological Answer:

X-ray crystallography with SHELX software is ideal for heavy-atom-containing compounds. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance heavy-atom scattering.

- Refinement in SHELXL : Apply anisotropic displacement parameters for Br, Cl, and I. Address twinning or disorder using TWIN/BASF commands.

- Validation : Check R-factors (R1 < 0.05) and electron density maps for missing/ambiguous atoms. Cross-validate bond lengths/angles against DFT-optimized structures .

Advanced: What strategies enable selective functionalization of halogen substituents?

Methodological Answer:

- Iodine at Position 6 : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura for aryl groups, Sonogashira for alkynes). Steric hindrance from adjacent Br/Cl may require bulky ligands (e.g., SPhos).

- Bromine at Position 3 : SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions.

- Chlorine at Position 7 : Less reactive; consider photoredox catalysis for C-Cl activation.

Monitor reactivity via in situ FTIR or LC-MS to track intermediate formation .

Advanced: How should conflicting spectroscopic and computational data be resolved?

Methodological Answer:

- Triangulation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts. Discrepancies may arise from solvent effects or crystal packing.

- Complementary Techniques : Use IR to confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹) and X-ray data for bond-length validation.

- Dynamic Effects : MD simulations assess conformational flexibility influencing NMR spectra .

Advanced: What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination). Ensure compound solubility in DMSO/PBS and validate purity via LC-MS to exclude false positives from impurities .

Basic: What storage conditions prevent degradation of halogenated quinolines?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to minimize light-induced dehalogenation.

- Atmosphere : Use argon/vacuum-sealed containers to prevent oxidation.

- Solubility : Lyophilize and store as a solid; avoid prolonged solution storage due to hydrolysis risks (especially for I substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.